2,5-Dimethylfuran-d6
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Overview
Description
2,5-Dimethylfuran-d6 is a deuterated derivative of 2,5-Dimethylfuran, a heterocyclic organic compound. The deuterium atoms replace the hydrogen atoms in the methyl groups, making it useful in various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy. This compound is often used as an internal standard due to its stability and distinct spectral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylfuran-d6 typically involves the deuteration of 2,5-Dimethylfuran. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and elevated temperatures to ensure complete deuteration .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous flow of 2,5-Dimethylfuran and deuterium gas over a catalyst bed in a reactor. The reaction conditions are optimized to maximize yield and purity, ensuring the efficient production of the deuterated compound .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethylfuran-d6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,5-dimethylfuran-2,5-dicarboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert it to 2,5-dimethyltetrahydrofuran using hydrogen gas (H2) and a suitable catalyst.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the furan ring, such as halogenation using bromine (Br2) or chlorination using chlorine (Cl2).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 2,5-Dimethylfuran-2,5-dicarboxylic acid.
Reduction: 2,5-Dimethyltetrahydrofuran.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
2,5-Dimethylfuran-d6 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in NMR spectroscopy due to its distinct spectral properties and stability.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the development of biofuels and as a solvent in various chemical processes.
Mechanism of Action
The mechanism of action of 2,5-Dimethylfuran-d6 primarily involves its role as a stable isotope-labeled compound. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in the identification and quantification of other compounds in a mixture. The deuterium atoms do not participate in chemical reactions, making the compound inert and stable under various conditions .
Comparison with Similar Compounds
2,5-Dimethylfuran: The non-deuterated version, used as a biofuel and in organic synthesis.
2,3-Dimethylfuran: Another isomer with different chemical properties and applications.
2-Methylfuran: A simpler derivative with one methyl group, used in organic synthesis and as a solvent
Uniqueness: 2,5-Dimethylfuran-d6 is unique due to the presence of deuterium atoms, which make it particularly valuable in NMR spectroscopy and other analytical techniques. Its stability and distinct spectral properties set it apart from its non-deuterated counterparts .
Properties
IUPAC Name |
3,4-dideuterio-2-(deuteriomethyl)-5-(trideuteriomethyl)furan |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c1-5-3-4-6(2)7-5/h3-4H,1-2H3/i1D,2D3,3D,4D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNUFIFRDBKVIE-SPDFDVHRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]CC1=C(C(=C(O1)C([2H])([2H])[2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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